![molecular formula C15H20N2OS B2883967 (1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705692-86-9](/img/structure/B2883967.png)
(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,5S)-3-(methylthio)-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as WIN 35428, is a synthetic compound that acts as a potent and selective dopamine reuptake inhibitor. It has been widely studied for its potential application in treating various neurological disorders such as Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and addiction.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Desymmetrization Process
The 8-azabicyclo[3.2.1]octane scaffold can also be formed through a desymmetrization process starting from achiral tropinone derivatives . This is another method to achieve the stereochemical control in the synthesis of this compound .
Organocatalysis
Organocatalysis constitutes one of the main research areas in organic chemistry. The 8-azabicyclo[3.2.1]octane framework has been applied in the synthesis of many natural products and structures . This structure is present in many natural products with very important biological activities .
Synthesis of Biologically Active Compounds
There is a growing interest in organic chemistry on the synthesis of compounds with a [3.2.1] framework, due to the presence of this moiety in molecules with biological interest . For example, the natural products gelsemine, platensimycin, and vitisinol D, or synthetic products as the PNMT (phenylethanolamine N -methyltransferase) inhibitor .
Diels-Alder Reaction
The Diels-Alder reaction has been applied to the preparation of the bicyclo[3.2.1]octane framework . The α,β-unsaturated ketone reacts with TMSCl achieving the trimethylsilylether derivative, that evolves via intramolecular Diels-Alder reaction forming the bicycle[3.2.1]octane .
properties
IUPAC Name |
3-methylsulfanyl-N-phenyl-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2OS/c1-19-14-9-12-7-8-13(10-14)17(12)15(18)16-11-5-3-2-4-6-11/h2-6,12-14H,7-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTPCZLIFNUZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CC2CCC(C1)N2C(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.